molecular formula C28H32O2 B14456254 Ethyl 10-(pyren-1-YL)decanoate CAS No. 73116-44-6

Ethyl 10-(pyren-1-YL)decanoate

Cat. No.: B14456254
CAS No.: 73116-44-6
M. Wt: 400.6 g/mol
InChI Key: NQHKHIRRAANLSX-UHFFFAOYSA-N
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Description

Ethyl 10-(pyren-1-YL)decanoate is a chemical compound characterized by its unique structure, which includes a pyrene moiety attached to a decanoate ester. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-(pyren-1-YL)decanoate typically involves the esterification of 10-(pyren-1-yl)decanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-(pyren-1-YL)decanoate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Pyrene-1,6-dione, pyrene-1,8-dione

    Reduction: 10-(pyren-1-yl)decanol

    Substitution: Halogenated pyrenes, nitropyrenes

Scientific Research Applications

Ethyl 10-(pyren-1-YL)decanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 10-(pyren-1-YL)decanoate involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrophobic interactions. The pyrene moiety’s extended rigid structure and electronic properties facilitate these interactions, making it a valuable component in supramolecular assemblies and molecular recognition processes .

Comparison with Similar Compounds

Ethyl 10-(pyren-1-YL)decanoate can be compared with other pyrene derivatives, such as:

  • 4,5,9,10-Tetrahydropyrene (THPy)
  • 1,2,3,6,7,8-Hexahydropyrene (HHPy)

These compounds share the pyrene core but differ in their substitution patterns and functional groups. This compound is unique due to its ester linkage and long aliphatic chain, which impart distinct physical and chemical properties .

Properties

CAS No.

73116-44-6

Molecular Formula

C28H32O2

Molecular Weight

400.6 g/mol

IUPAC Name

ethyl 10-pyren-1-yldecanoate

InChI

InChI=1S/C28H32O2/c1-2-30-26(29)14-9-7-5-3-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,2-9,11,14H2,1H3

InChI Key

NQHKHIRRAANLSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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